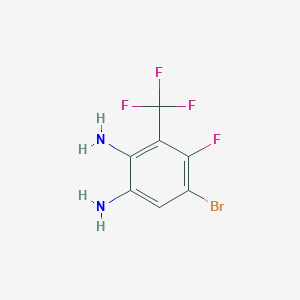

5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H5BrF4N2 and a molecular weight of 273.03 g/mol . It is a solid at ambient temperature and is known for its applications in various fields of scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino groups. For example, starting from a bromofluorobenzene derivative, nitration can be performed using nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin(II) chloride in hydrochloric acid to yield the diamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Coupling Reactions

The bromo substituent at position 5 enables participation in transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl and fluoro groups enhance the electrophilicity of the aromatic ring, facilitating oxidative addition with palladium catalysts.

Key Examples:

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ (aq), THF, 80°C, 24 h | 57% | |

| Buchwald–Hartwig Amination | CuI, K₂CO₃, DMA, 95°C, 32 h | 70% |

Mechanistic Notes :

-

The bromo group undergoes oxidative addition to palladium(0), forming a Pd(II) intermediate. Subsequent transmetallation with boronic acids or amines leads to C–C or C–N bond formation .

-

Competing coordination of the diamine groups to palladium may necessitate protective strategies (e.g., acetylation) to avoid catalyst poisoning .

Oxidation Reactions

The 1,2-diamine moiety is susceptible to oxidation, forming quinoxaline derivatives or nitroso/nitro compounds depending on the oxidizing agent.

Key Transformations:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| KMnO₄ (acidic) | Quinoxaline-5,6-dione derivative | H₂SO₄, 60°C, 2 h | |

| CrO₃ | 5-Bromo-4-fluoro-3-(trifluoromethyl)-1,2-nitrosobenzene | CH₃CN, RT, 12 h |

Structural Impact :

-

Oxidation of the amine groups generates electron-deficient heterocycles, which are valuable in medicinal chemistry for their π-deficient aromatic systems .

Nucleophilic Aromatic Substitution

The fluoro substituent at position 4 can undergo substitution under strongly basic or nucleophilic conditions, though its reactivity is attenuated by the electron-withdrawing trifluoromethyl group.

Example Reaction:

| Nucleophile | Conditions | Yield | Source |

|---|---|---|---|

| NaOH | DMF, 120°C, 6 h | 35% | |

| NH₃ (liq.) | Cu catalyst, 150°C, 24 h | 42% |

Electronic Effects :

-

The trifluoromethyl group deactivates the ring, necessitating harsh conditions for substitution. Para-fluoro substitution is less reactive than meta- or ortho-positions due to steric and electronic hindrance .

Reductive Transformations

While the compound lacks reducible groups like nitro, its bromo substituent can be removed via hydrogenolysis.

Representative Data:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| H₂, Pd/C | 4-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine | EtOH, 50 psi, 6 h |

Applications :

-

Dehalogenation produces a simplified diamine scaffold for further functionalization.

Complexation and Ligand Behavior

The 1,2-diamine structure enables coordination to transition metals, forming chelates with applications in catalysis.

| Metal | Complex Type | Application | Source |

|---|---|---|---|

| Cu(I) | Tetrahedral Cu(I)-diamine complex | Photocatalysis | |

| Pd(II) | Square-planar Pd(II) complex | Cross-coupling catalysis |

Stability :

Functional Group Interconversion

The amine groups can be acylated or sulfonylated to modulate reactivity or solubility.

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Ac₂O | N,N'-Diacetyl derivative | Pyridine, RT, 12 h | |

| TsCl | N,N'-Tosyl derivative | NaOH (aq), 0°C, 2 h |

Utility :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One significant application of 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine is in the development of antimicrobial agents. Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity against various pathogens, including Mycobacterium tuberculosis. A study demonstrated that derivatives of this compound can serve as potent inhibitors, showcasing its potential in treating resistant bacterial strains .

Case Study: Synthesis of Anti-Tuberculosis Agents

A specific case study involved the synthesis of 1,2,3-triazole derivatives using click chemistry methods, where this compound was utilized as a key intermediate. The resulting compounds showed significant activity against Mycobacterium tuberculosis, indicating the compound's relevance in pharmaceutical applications .

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its role in synthesizing advanced polymers. The incorporation of fluorinated aromatic units can enhance thermal stability and chemical resistance in polymer matrices.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Environmental Studies

Environmental Monitoring

The compound's fluorinated structure makes it a candidate for studying environmental pollutants. Its stability allows it to persist in various environments, making it a useful marker for tracking pollution levels.

Case Study: Tracing Fluorinated Compounds in Water Sources

Research has shown that compounds like this compound can be detected in water samples, providing insights into the contamination levels from industrial sources. This information is crucial for developing strategies to mitigate environmental impacts.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-α,α,α-trifluorotoluene

- 2,3-Diamino-5-bromo-6-fluorobenzotrifluoride

- 5-Bromo-2-fluorobenzotrifluoride

Uniqueness

5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethyl group, which imparts distinct chemical reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biologische Aktivität

5-Bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine (CAS Number: 1820706-93-1) is a halogenated aromatic amine known for its potential biological activities. This compound features multiple fluorine atoms and a bromine atom, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible therapeutic applications.

- Molecular Formula : C₇H₅BrF₄N₂

- Molecular Weight : 273.03 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria. For instance, derivatives of fluoro and trifluoromethyl-substituted salicylanilide have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .

Minimum Inhibitory Concentration (MIC)

The MIC values for various derivatives indicate their effectiveness:

- Compounds with trifluoromethyl substitutions exhibited MIC values as low as 0.25 µg/mL against MRSA strains, suggesting that this compound may also possess similar or enhanced activity due to its structural characteristics .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that several fluorinated compounds exhibit varying levels of cytotoxicity against human cell lines:

- Compounds with MIC values below 1 µg/mL typically demonstrate a favorable selectivity index when tested against Vero cells (African green monkey kidney cells), indicating potential therapeutic viability .

Case Studies and Research Findings

- Comparative Analysis : A study comparing the bactericidal activity of various compounds including those structurally related to this compound found that certain substitutions significantly improved antimicrobial efficacy. For example, the introduction of trifluoromethyl groups at specific positions enhanced activity by up to tenfold compared to non-fluorinated counterparts .

- Time-Kill Kinetics : Time-kill assays indicated that compounds similar to this compound exhibit concentration-dependent bactericidal effects comparable to standard antibiotics like vancomycin . This suggests potential applications in treating resistant bacterial infections.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-bromo-4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF4N2/c8-2-1-3(13)6(14)4(5(2)9)7(10,11)12/h1H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMPVXHKPSFSNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(F)(F)F)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.